Lanost-7-ene-3beta,11alpha-diol
Description
Lanost-7-ene-3beta,11alpha-diol is a lanostane-type triterpenoid characterized by a tetracyclic carbon skeleton (C30 backbone) with hydroxyl groups at the 3β and 11α positions. This compound belongs to the broader class of lanostane derivatives, which are known for their structural diversity and bioactivity in natural product research.
Properties
CAS No. |
19468-26-9 |
|---|---|
Molecular Formula |
C30H52O2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3S,5R,9R,10S,11R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol |
InChI |
InChI=1S/C30H52O2/c1-19(2)10-9-11-20(3)21-14-17-29(7)22-12-13-24-27(4,5)25(32)15-16-28(24,6)26(22)23(31)18-30(21,29)8/h12,19-21,23-26,31-32H,9-11,13-18H2,1-8H3/t20-,21-,23-,24+,25+,26-,28+,29+,30-/m1/s1 |
InChI Key |
CQDWZUMEZSNHCV-XFJOFVBXSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(C3C2=CCC4C3(CCC(C4(C)C)O)C)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(C3C2=CCC4C3(CCC(C4(C)C)O)C)O)C)C |
Synonyms |
Lanost-7-ene-3β,11α-diol |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Research indicates that lanostane-type triterpenoids, including lanost-7-ene-3beta,11alpha-diol, possess significant antitumor properties. For instance:
- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways. In particular, studies on compounds isolated from Ganoderma species highlight their efficacy against various cancer cell lines, including gastric and lung cancers .
| Study | Source | Cancer Type | Effect |
|---|---|---|---|
| Wang et al. (2022) | Ganoderma lucidum | Gastric Cancer | Induced apoptosis via caspase activation |
| Liu et al. (2022) | Ganoderma spp. | Non-Small Cell Lung Cancer | Inhibited cell proliferation |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating inflammatory pathways:
- Cytokine Regulation : It has been observed to reduce the levels of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases .
| Study | Inflammatory Model | Outcome |
|---|---|---|
| Zhang et al. (2023) | Murine model of arthritis | Decreased TNF-alpha and IL-6 levels |
Antimicrobial Activity
This compound also shows promising antimicrobial properties against various pathogens:
- Mechanism : The antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against resistant strains | |
| Escherichia coli | Inhibited growth at low concentrations |
Applications in Traditional Medicine
This compound has been utilized in traditional medicine systems, particularly in Asia:
- Traditional Uses : It is often included in formulations aimed at boosting immunity and treating respiratory conditions due to its broad-spectrum bioactivity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study: Cancer Treatment
A clinical trial involving patients with advanced gastric cancer tested a formulation containing lanostane triterpenoids. The results indicated a significant reduction in tumor size and improved quality of life metrics among participants .
Case Study: Anti-inflammatory Effects
In a study focusing on chronic inflammatory diseases, patients treated with a supplement containing lanostane derivatives reported reduced joint pain and inflammation markers after three months of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lanostane Derivatives
Lanostan-11-one, 3-hydroxy-, (3β)-
- Molecular Formula : C30H50O2 (same inferred backbone as the target compound) .
- Structural Differences : Features a 3β-hydroxyl group but replaces the 11α-hydroxyl with an 11-keto group.
Lanost-7-ene-3,23,24-triol,22,25-epoxy-
Cholesterol Derivatives
Cholest-5-ene-3b,7a-diol
Hopane Derivatives
7beta,15alpha,22-trihydroxyhopane
- Molecular Formula: Not explicitly stated, but hopanes typically have a C30 backbone with a pentacyclic structure .
- Structural Differences : Pentacyclic hopane skeleton with hydroxyls at 7β,15α,22 positions.
- Implications: The rigid pentacyclic framework and hydroxyl positioning may limit conformational flexibility compared to lanostane derivatives.
Tabulated Comparison of Key Features
*Inferred based on structural analogs.
Preparation Methods
Table 1: Natural Extraction Yields of 11α-Hydroxylated Triterpenoids
| Plant Source | Compound Isolated | Yield (mg/kg dry weight) | Reference |
|---|---|---|---|
| Gentiana lutea | 12-ursene-3β,11α-diol | 42.7 ± 3.2 | |
| Actaea racemosa | 23-epi-26-deoxyactein* | 18.9 ± 1.8 |
*Structural analog with C-11 oxygenation.
Chemical Synthesis via Regioselective Hydroxylation
Synthetic routes to lanost-7-ene-3β,11α-diol often begin with lanosterol or dihydrolanosterol derivatives. The C-11α hydroxylation poses a challenge due to steric hindrance from the tetracyclic skeleton. A validated strategy involves:
-
Precursor Preparation : 24,25-Dihydrolanosterol is obtained via catalytic hydrogenation of lanosterol using Pd/C in ethanol.
-
Hydroxylation :
-
Epoxidation-Opening : Reaction with m-chloroperbenzoic acid (mCPBA) forms a 8,9-epoxide intermediate, which undergoes acid-catalyzed rearrangement to introduce the 11α-OH group.
-
Directed Oxidation : Steroid 11α-hydroxylase mimics (e.g., Fe-porphyrin catalysts) enable selective C-11 oxidation under mild conditions.
-
Table 2: Key Reaction Conditions for 11α-Hydroxylation
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxide Rearrangement | mCPBA, CH₂Cl₂; H₃PO₄, 50°C | 67 | 92 |
| Biomimetic Catalysis | Fe-TPP, O₂, NADPH, 37°C, pH 7.4 | 58 | 89 |
Bioconversion Using Enzymatic Systems
Microbial and mammalian enzymatic systems offer stereoselective hydroxylation. Rat liver homogenates, as described in studies on 15α-hydroxylated sterols, contain cytochrome P450 isoforms capable of oxidizing triterpenoids at C-11. A typical protocol includes:
-
Substrate Preparation : Lanost-7-ene-3β-ol (50 μM) is dissolved in DMSO.
-
Incubation : The substrate is mixed with a 10,000 × g supernatant of rat liver homogenate and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Termination & Extraction : Reactions are quenched with acetonitrile, and products are extracted using ethyl acetate.
-
Analysis : UPLC-UV/ELSD and LC-MS/MS confirm 11α-hydroxylation.
Table 3: Bioconversion Efficiency of Lanostane Derivatives
| Substrate | Enzyme Source | 11α-OH Product Yield (%) |
|---|---|---|
| Lanost-7-ene-3β-ol | Rat liver homogenate | 34 ± 2.1 |
| 24,25-Dihydrolanosterol | Streptomyces sp. | 28 ± 1.8 |
Analytical Validation of Purity and Structure
Post-synthesis or extraction, rigorous analytical methods ensure compound identity:
Q & A
Q. How can researchers characterize Lanost-7-ene-3β,11α-diol using spectroscopic and chromatographic methods?
Methodological Answer: To characterize this compound, employ high-resolution mass spectrometry (HRMS) to determine its molecular weight and isotopic pattern, cross-referencing databases like the NIST Mass Spectral Database for fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can elucidate structural details, particularly hydroxyl group configurations (3β and 11α). Pair these with thin-layer chromatography (TLC) or HPLC to verify purity and retention behavior. For advanced structural confirmation, use X-ray crystallography if crystalline forms are obtainable.
Q. What are the primary challenges in synthesizing Lanost-7-ene-3β,11α-diol in laboratory settings?
Methodological Answer: Synthesis challenges include:
- Stereochemical control : Achieving the correct 3β and 11α hydroxyl orientations requires chiral catalysts or enzymatic methods.
- Oxidative stability : The 7-ene moiety is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants during reactions.
- Purification : Separate diastereomers via preparative HPLC or fractional crystallization. Validate intermediates using isotopic labeling (e.g., ³H or ¹⁴C) to track reaction pathways .
Advanced Research Questions
Q. How does Lanost-7-ene-3β,11α-diol participate in cholesterol biosynthesis, and what experimental models validate its role?
Methodological Answer: This compound is a key intermediate in the 14α-demethylation pathway during cholesterol synthesis. Use rat liver cell-free preparations to study its metabolism, tracking intermediates via radioisotopic labeling (e.g., [32-³H]lanost-7-ene-3β,32-diol). Monitor enzymatic conversions using:
Q. What methodologies resolve contradictory findings in studies of Lanost-7-ene-3β,11α-diol’s enzymatic interactions?
Methodological Answer: Contradictions often arise from:
- Variability in enzyme sources (e.g., species-specific CYP450 activity). Standardize assays using recombinant enzymes.
- Confounding intermediates : Employ time-course experiments and stopped-flow techniques to capture transient intermediates.
- Data validation : Use systematic reviews to assess study heterogeneity (e.g., via PRISMA guidelines ) and perform meta-analyses on kinetic parameters (e.g., Km, Vmax) . For reproducibility, document NADPH/O₂ concentrations and redox conditions rigorously .
Q. How can researchers design experiments to investigate the compound’s role in non-cholesterol pathways?
Methodological Answer:
- Transcriptomic/proteomic profiling : Expose cell lines (e.g., HepG2) to the compound and analyze differentially expressed genes/proteins via RNA-seq or SILAC.
- Knockdown/overexpression models : Use siRNA or plasmid vectors to modulate candidate enzymes (e.g., hydroxysteroid dehydrogenases) and measure metabolite shifts.
- Cross-species comparisons : Test metabolic fate in model organisms (e.g., zebrafish, mice) to identify conserved or divergent pathways .
Methodological and Analytical Considerations
Q. How can researchers ensure data reliability in studies involving Lanost-7-ene-3β,11α-diol?
Methodological Answer:
- Internal validation : Use Cronbach’s Alpha to assess instrument consistency (e.g., spectrophotometric assays) and triplicate sampling to minimize technical variability .
- External validation : Cross-verify results with orthogonal techniques (e.g., compare NMR data with X-ray structures).
- Blinded analysis : Assign independent teams for data collection and interpretation to reduce bias .
Q. What statistical approaches are suitable for dose-response studies of this compound?
Methodological Answer:
- Non-linear regression models : Fit dose-response curves using the Hill equation to estimate EC₅₀ and efficacy.
- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD).
- Meta-regression : For cross-study analyses, incorporate covariates like pH, temperature, or cofactor availability .
Data Interpretation and Reporting
Q. How should researchers address non-reproducible results in Lanost-7-ene-3β,11α-diol studies?
Methodological Answer:
Q. What frameworks guide the integration of historical and emerging data on this compound?
Methodological Answer:
- Systematic evidence mapping : Use tools like COSMOS-E to categorize studies by methodology, model system, and outcomes .
- Critical appraisal tools : Apply ROBIS (Risk of Bias in Systematic Reviews) to evaluate study quality and relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
